

# Technical Guide: Solubility of 4-(4-Methylpiperazino)benzylamine in Organic Solvents

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## Compound of Interest

**Compound Name:** 4-(4-Methylpiperazino)benzylamine

**Cat. No.:** B1305955

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**Disclaimer:** Publicly available, specific quantitative solubility data and detailed experimental protocols for **4-(4-Methylpiperazino)benzylamine** are limited. Therefore, this guide provides a representative framework using publicly available data for a structurally related compound, Benzylamine, to illustrate the requested data presentation, experimental methodologies, and visualizations. This approach serves as a template for researchers and drug development professionals working with similar compounds.

## Introduction

The solubility of active pharmaceutical ingredients (APIs) in various organic solvents is a critical parameter in drug development. It influences key processes such as synthesis, purification, crystallization, and formulation. **4-(4-Methylpiperazino)benzylamine**, a substituted benzylamine containing a piperazine moiety, is a structural motif found in numerous pharmacologically active compounds. Understanding its solubility profile is essential for optimizing reaction conditions, selecting appropriate solvents for chromatography, and developing stable and effective drug formulations. This guide outlines the solubility of a model compound, Benzylamine, in common organic solvents and details the experimental procedures for such determinations.

## Solubility Data

The following table summarizes the mole fraction solubility of Benzylamine in various organic solvents at different temperatures. This data is crucial for predicting the behavior of the solute in different solvent systems and for designing crystallization processes.

Solvent	Temperature (K)	Mole Fraction Solubility ( $x_1$ )
Methanol	293.15	0.852
Methanol	298.15	0.880
Methanol	303.15	0.905
Methanol	308.15	0.928
Methanol	313.15	0.948
Ethanol	293.15	0.795
Ethanol	298.15	0.828
Ethanol	303.15	0.857
Ethanol	308.15	0.884
Ethanol	313.15	0.908
Isopropanol	293.15	0.698
Isopropanol	298.15	0.738
Isopropanol	303.15	0.774
Isopropanol	308.15	0.808
Isopropanol	313.15	0.838
n-Butanol	293.15	0.615
n-Butanol	298.15	0.659
n-Butanol	303.15	0.700
n-Butanol	308.15	0.738
n-Butanol	313.15	0.773

# Experimental Protocol: Isothermal Shake-Flask Method

The solubility data presented above is typically determined using the isothermal shake-flask method, a widely accepted technique for measuring equilibrium solubility.

**Objective:** To determine the equilibrium solubility of a compound in a specific solvent at a constant temperature.

**Materials:**

- **4-(4-Methylpiperazino)benzylamine** (or analog)
- Selected organic solvents (e.g., methanol, ethanol, isopropanol, n-butanol)
- Thermostatic shaker bath
- Calibrated thermometer
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 µm PTFE)

**Procedure:**

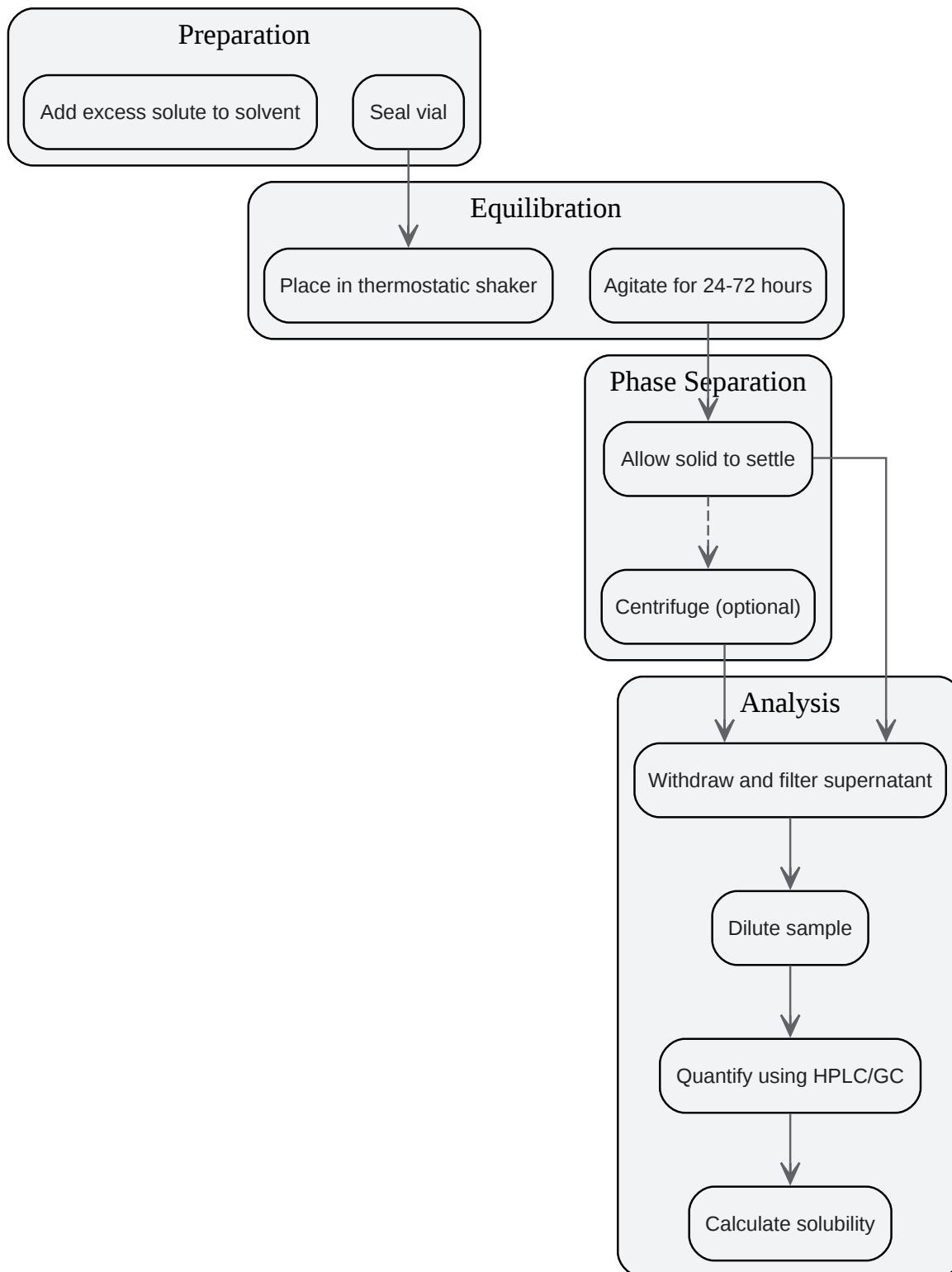
- Preparation of Supersaturated Solution: Add an excess amount of the solute to a known volume of the selected solvent in a sealed vial. This ensures that equilibrium is reached from a state of saturation.
- Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. The samples are agitated for a predetermined period (e.g., 24-72 hours) to ensure that

equilibrium is reached. The duration of shaking should be sufficient to ensure that the concentration of the solute in the solution does not change over time.

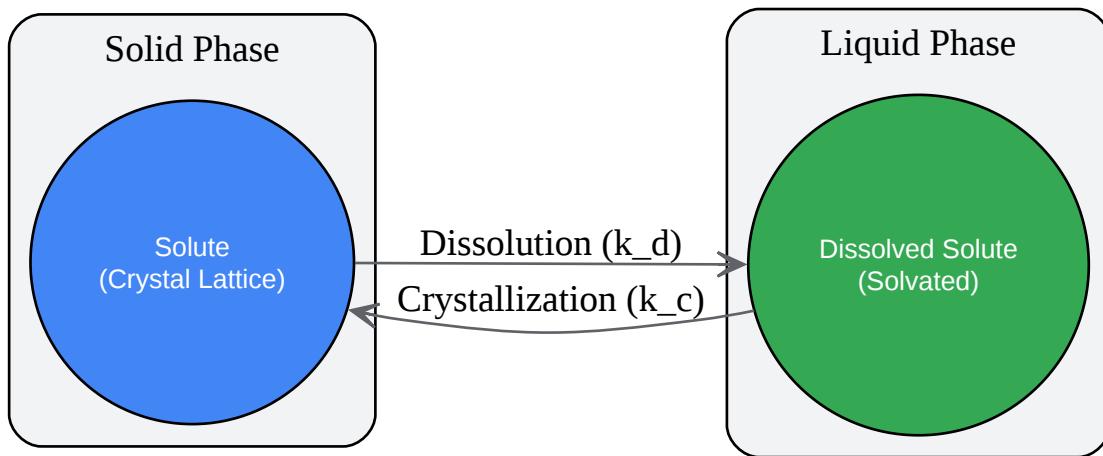
- **Phase Separation:** After equilibration, the vials are removed from the shaker and allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle. For fine suspensions, centrifugation at the experimental temperature can be employed to facilitate phase separation.
- **Sampling and Dilution:** Carefully withdraw an aliquot of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. The sample is immediately filtered through a syringe filter to remove any undissolved microparticles. The filtered sample is then accurately diluted with a suitable solvent to a concentration within the calibrated range of the analytical method.
- **Quantification:** The concentration of the solute in the diluted sample is determined using a validated analytical method, such as HPLC or GC. A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.
- **Calculation:** The mole fraction solubility ( $x_1$ ) is calculated from the measured concentration of the solute in the saturated solution.

## Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol and a conceptual representation of the dissolution process.

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Caption: Experimental workflow for the isothermal shake-flask solubility determination method.



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Caption: Conceptual diagram of the solid-liquid equilibrium in a saturated solution.

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